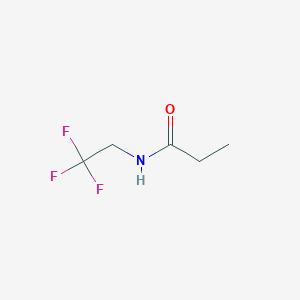

N-(2,2,2-trifluoroethyl)propanamide

Description

Properties

CAS No. |

1344222-55-4 |

|---|---|

Molecular Formula |

C5H8F3NO |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)propanamide |

InChI |

InChI=1S/C5H8F3NO/c1-2-4(10)9-3-5(6,7)8/h2-3H2,1H3,(H,9,10) |

InChI Key |

QOOZNVBEEKFWHK-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCC(F)(F)F |

Canonical SMILES |

CCC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(2,2,2-trifluoroethyl)propanamide and its analogs:

Key Comparisons

Electron-Withdrawing Effects

- The trifluoroethyl group (-CH2CF3) in this compound enhances electron-withdrawing effects compared to ethyl (-CH2CH3) or methyl (-CH3) substituents.

- In contrast, the trifluoroacetyl group (-COCF3) in ’s compound introduces a stronger electron-withdrawing effect directly on the amide carbonyl, which may further stabilize the compound against enzymatic hydrolysis .

Lipophilicity and Bioavailability

- Fluorine’s high electronegativity and lipophilicity increase the logP value of this compound compared to non-fluorinated analogs like N-ethylpropanamide. This enhances membrane permeability and target binding in hydrophobic pockets .

- Compounds with aromatic substituents (e.g., ’s 2-methyl-3-CF3-phenyl group) exhibit even higher logP values but may suffer from reduced solubility in aqueous media .

Metabolic Stability

- The trifluoroethyl group resists oxidative metabolism due to the strength of C-F bonds, extending the half-life of this compound compared to compounds with CH3 or CH2CH3 groups .

- Chlorinated analogs (e.g., 2-chloro-N-(2,2,2-trifluoroethyl)propanamide) may undergo dehalogenation, leading to reactive intermediates that could pose toxicity risks .

Steric and Conformational Effects

- Bulky substituents, such as the cyclohexylmethyl group in ’s compound, impose steric hindrance that may limit binding to certain targets. The trifluoroethyl group in the target compound offers a balance between size and electronic effects .

- In ’s ferrocenylmethoxy-substituted propanamide, the organometallic moiety introduces redox activity absent in the target compound, highlighting divergent applications .

Pharmaceutical Relevance

- Fluorinated amides are prevalent in drug design due to their enhanced stability and binding affinity.

- The trifluoroethyl group’s role in improving pharmacokinetics is consistent with trends observed in FDA-approved fluorinated drugs, such as sitagliptin and aprepitant .

Preparation Methods

Amidation of Propanoyl Derivatives with 2,2,2-Trifluoroethylamine

The most direct and widely reported method involves the chemical reaction of propanoyl derivatives (such as propanoyl chloride or activated esters) with 2,2,2-trifluoroethylamine or its salts.

-

$$

\text{Propanoyl chloride (or ester)} + \text{2,2,2-trifluoroethylamine} \rightarrow \text{this compound}

$$ -

- Solvent: Anhydrous dichloromethane or ethyl acetate

- Temperature: 0°C to room temperature

- Base: Triethylamine or inorganic bases to neutralize HCl byproducts

- Reaction time: 12–24 hours

- Purification: Extraction followed by column chromatography or recrystallization

Yields: High yields up to 90–98% have been reported under optimized conditions.

Use of Cyclic Anhydrides or Oxazolidine-diones

An alternative method involves reacting 2,2,2-trifluoroethylamine with cyclic anhydrides such as 4,4-dimethyloxazolidine-2,5-dione to afford the amide directly.

Example: In one documented synthesis, 2,2,2-trifluoroethylamine was reacted with 4,4-dimethyloxazolidine-2,5-dione in ethyl acetate at room temperature for 2 hours, producing 2-amino-2-methyl-N-(2,2,2-trifluoroethyl)propanamide with a 98% yield.

This method avoids harsher conditions and offers a straightforward approach to the amide with minimal byproducts.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Value/Condition | Notes/Effect on Yield |

|---|---|---|

| Solvent | Ethyl acetate, dichloromethane (anhydrous) | Ensures good solubility and reaction control |

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Reaction Time | 2 to 24 hours | Longer times favor complete conversion |

| Molar Ratio (Amine:Acyl) | 1.2–1.5 equivalents of amine | Excess amine drives reaction forward |

| Base | Triethylamine or inorganic bases (NaOH) | Neutralizes HCl, improves yield |

| Purification | Column chromatography or recrystallization | Removes impurities and dimeric byproducts |

| Yield | 90–98% | High yields reported with optimized protocols |

Mechanistic Insights and Byproduct Considerations

The nucleophilicity of 2,2,2-trifluoroethylamine is enhanced relative to other amines due to the electron-withdrawing trifluoromethyl group, which facilitates efficient amidation.

Steric hindrance from the fluorine atoms can reduce side reactions, contributing to higher selectivity.

A notable side reaction is the formation of dimeric impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)-methyl]-amino}acetamide, resulting from sequential reactions of unreacted chloro-substituted intermediates. This necessitates careful control of reaction conditions and purification steps.

Alternative Routes and Related Compounds

Synthesis via 2-chloro-N-(2,2,2-trifluoroethyl)propanamide Intermediate:

This intermediate can be prepared by amidation of 2-chloropropanoyl chloride with 2,2,2-trifluoroethylamine under anhydrous conditions, followed by substitution or hydrolysis to yield the desired amide.

Preparation of Related Amides:

Methods for preparing 2-amino-2-methyl-N-(2,2,2-trifluoroethyl)propanamide involve similar amidation steps with cyclic anhydrides, providing insights into the synthesis of substituted trifluoroethyl amides.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation of Propanoyl Chloride | Propanoyl chloride + 2,2,2-trifluoroethylamine | 0–25°C, Et3N base, DCM solvent | 90–95 | Common industrial method |

| Reaction with 4,4-Dimethyloxazolidine-2,5-dione | 4,4-Dimethyloxazolidine-2,5-dione + 2,2,2-trifluoroethylamine | Room temp, ethyl acetate solvent | 98 | Mild conditions, high purity |

| Via 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | 2-chloropropanoyl chloride + 2,2,2-trifluoroethylamine | Anhydrous, base, 0°C to RT | 85–90 | Intermediate for further functionalization |

Research Findings and Industrial Relevance

The described synthetic methods provide scalable and efficient routes to this compound, with yields exceeding 90% in optimized protocols.

The mild reaction conditions and use of readily available reagents support industrial applicability.

Control of impurities, especially dimer formation, is critical for pharmaceutical-grade production.

The compound’s unique trifluoroethyl group enhances its utility as a building block in medicinal chemistry and agrochemical synthesis.

Q & A

Q. What experimental factors are critical for optimizing the synthesis of N-(2,2,2-trifluoroethyl)propanamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but must avoid thermal degradation of intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of fluorinated intermediates .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures >95% purity. Monitor via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

- Yield Improvement : Use excess propionyl chloride (1.2–1.5 equiv) to drive amidation to completion .

Q. What analytical techniques are most effective for characterizing This compound?

- Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons adjacent to the trifluoroethyl group (δ 3.4–3.6 ppm, quartet) and the propanamide backbone (δ 1.2–1.4 ppm, triplet for CH3) .

- ¹⁹F NMR : Confirm trifluoroethyl moiety (δ -70 to -75 ppm, singlet) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ peak at m/z 188.1 .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Q. How can researchers assess the stability of This compound under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Hydrolytic Stability : Expose to buffers (pH 2–9) at 37°C for 24h. Trifluoroethyl groups enhance resistance to hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer:

- Metabolic Stability : Fluorine’s electronegativity reduces electron density on adjacent carbons, slowing oxidative metabolism (e.g., CYP450 enzymes). Use hepatic microsome assays to compare half-life with non-fluorinated analogs .

- Membrane Permeability : LogP measurements (e.g., shake-flask method) show increased lipophilicity (LogP ~1.8) due to trifluoroethyl, enhancing blood-brain barrier penetration .

- Target Binding : Molecular docking (AutoDock Vina) reveals fluorine’s stereoelectronic effects strengthen hydrogen bonds with protein residues (e.g., kinase active sites) .

Q. What strategies resolve low yields in the amidation step during synthesis?

- Methodological Answer:

- Activating Agents : Use HATU or EDCI/HOBt to improve coupling efficiency between trifluoroethylamine and propionic acid derivatives .

- Protecting Groups : Protect amine intermediates with Boc or Fmoc to prevent side reactions. Deprotect with TFA or piperidine post-amidation .

- Solvent Optimization : Switch to DMF or THF to stabilize reactive intermediates. Add molecular sieves to scavenge water .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer:

- In Vitro Kinase Assays : Use ADP-Glo™ assay to measure inhibition of recombinant kinases (e.g., JAK2, EGFR). IC50 values <1 μM suggest high potency .

- Cellular Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and assess viability via MTT. Compare with fluorinated analogs to isolate trifluoroethyl’s contribution .

- Structural Analysis : Co-crystallize with target kinases (PDB ID: 2J5J) to map fluorine-protein interactions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G*). Trifluoroethyl’s electron-withdrawing effect lowers LUMO energy, favoring SN2 mechanisms .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict reaction rates .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 70–80% yields, while cites 50–60%. Resolution: Differences in solvent purity (HPLC-grade vs. technical) and amine protection strategies account for discrepancies. Standardize reagents and protocols .

- Biological Activity : suggests anticancer potential, but no direct data exists for This compound. Resolution: Validate via comparative studies with structural analogs (e.g., N-(4-trifluoromethylphenyl)propanamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.